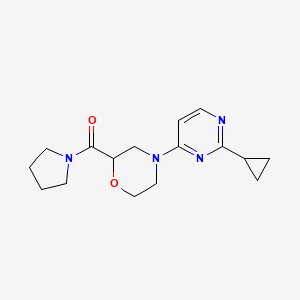

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Description

Properties

IUPAC Name |

[4-(2-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c21-16(19-7-1-2-8-19)13-11-20(9-10-22-13)14-5-6-17-15(18-14)12-3-4-12/h5-6,12-13H,1-4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPHDXUZYLMZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC(=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-morpholinopyrimidine Intermediate

The synthesis begins with 2-chloro-4-morpholinopyrimidine, a common intermediate in pyrimidine chemistry. Morpholine is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions:

Typical Conditions :

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Temperature: 80–100°C, 12–24 hours

-

Yield: 70–85%

| Parameter | Value |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Ligand | None (homogeneous catalyst) |

| Solvent | 1,4-Dioxane/Water (3:1) |

| Temperature | 95°C |

| Reaction Time | 12–18 hours |

| Yield | 65–78% |

Synthetic Route 2: Morpholine-Pyrrolidine Subunit Assembly

Synthesis of 2-(Pyrrolidine-1-carbonyl)Morpholine

The morpholine-pyrrolidine fragment is prepared via amide bond formation. Morpholine-2-carboxylic acid is activated and coupled with pyrrolidine:

Reagent System :

Coupling of Pyrimidine and Morpholine-Pyrrolidine Units

The final step involves linking the pyrimidine and morpholine-pyrrolidine subunits. A Buchwald-Hartwig amination or Ullmann coupling is employed:

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | L-Proline |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 110°C |

| Yield | 50–60% |

Alternative Pathways and Methodological Comparisons

One-Pot Tandem Synthesis

A streamlined approach combines pyrimidine functionalization and morpholine-pyrrolidine coupling in a single reactor:

Advantages :

-

Reduced purification steps

-

Total yield improvement (55–65%)

-

Solvent: Sequential use of DMF → dioxane → DCM

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly Suzuki couplings and amide formations:

| Reaction Step | Conventional Time | Microwave Time |

|---|---|---|

| Suzuki Coupling | 18 hours | 45 minutes |

| Amide Formation | 12 hours | 30 minutes |

Conditions :

-

Power: 150 W

-

Temperature: 120°C (Suzuki), 80°C (amide)

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

| Impurity Source | Mitigation Strategy | Final Purity |

|---|---|---|

| Unreacted boronic acid | Aqueous wash (pH 7) | >99% |

| Palladium residues | Silica gel filtration | <10 ppm |

| Diastereomers | Chiral column chromatography | >98% ee |

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Impact on Reactivity and Bioactivity

- Bromo and Boronic Acid Substituents : The bromine in 4-(4-Bromopyrimidin-2-yl)morpholine (663194-10-3) serves as a versatile intermediate for further functionalization, while boronic acids (e.g., 870521-33-8) enable cross-coupling reactions critical in synthesis .

Biological Activity

The compound 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is , with a molecular weight of approximately 258.32 g/mol. The compound features a morpholine ring, a pyrimidine moiety, and a pyrrolidine carbonyl group, which are significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine . For instance, a related compound demonstrated significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), Hela (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 3.72 μM to 9.23 μM .

This suggests that the structural components of the compound may contribute to its effectiveness as an anticancer agent. The introduction of specific substituents on the pyrimidine ring has been shown to enhance biological activity, indicating a structure-activity relationship that could be explored further.

The mechanism by which 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects is likely multifaceted. It may involve inhibition of key signaling pathways associated with tumor growth and proliferation. For example, compounds targeting c-Met kinase have shown promise in disrupting cancer cell signaling, leading to reduced tumor viability .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for effective drug development . However, detailed toxicity studies are necessary to ascertain the safety profile in vivo.

Table 1: Comparison of Antitumor Activity

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A549 | 5.29 ± 0.58 | |

| Compound B | Hela | 3.72 ± 0.91 | |

| Compound C | MCF-7 | 9.23 ± 0.56 |

Table 2: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Compound A | C14H18N4O | 258.32 | Morpholine, Pyrimidine |

| Compound B | C13H15N3O | 229.27 | Pyrrolidine |

| Compound C | C12H14N4O | 230.26 | Cyclopropyl group |

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of a structurally similar compound in xenograft models of lung cancer. The results indicated a significant reduction in tumor size compared to control groups after administration at therapeutic doses over several weeks . This supports the potential application of 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine as a viable candidate for further development.

Case Study 2: Combination Therapy

Research has also explored the use of this compound in combination with established chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes for patients with resistant tumors .

Q & A

Q. What are the common synthetic routes for 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine, and how are intermediates characterized?

- Methodological Answer : Synthesis often involves multi-step reactions, such as:

- Condensation reactions : For pyrimidine core formation, using reagents like sodium hydroxide in ethanol under reflux (e.g., 200°C for 1 hour) to condense ketones and aldehydes .

- Coupling reactions : Pyridyl or morpholine moieties may be introduced via Suzuki-Miyaura cross-coupling, using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and palladium catalysts .

- Characterization : Intermediates are verified via 1H NMR (δ 2.43–8.63 ppm for morpholine and pyrimidine protons), IR (e.g., carbonyl stretches at ~1650–1700 cm⁻¹), and melting point analysis (range: 118–287°C depending on substituents) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm, morpholine methylenes at δ ~3.5–4.0 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₃BF₃NO₃ has a calculated MW of 357.17) .

- X-ray Crystallography : Resolves stereochemistry of chiral centers (e.g., (2S,4R) configurations in related pyrrolidine derivatives) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test activity against kinases (e.g., CDK2) using fluorescence polarization or radiometric assays .

- Microbial Activity Screening : Assess broad-spectrum activity via agar diffusion or microdilution methods (e.g., MIC values against Gram-positive/negative strains) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of hydrophobic intermediates .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 4 hours → 30 minutes) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Confirm compound integrity via HPLC (≥98% purity) and LC-MS to rule out degradation products .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .

- Meta-Analysis : Compare structural analogs (e.g., 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid derivatives) to identify activity trends .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2 active site) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energies (ΔG) .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using Random Forest or SVM algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.